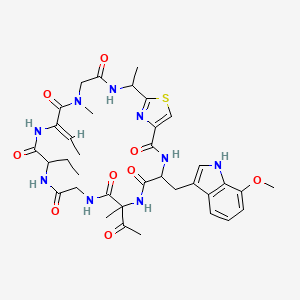

Leucomycin V

描述

Kitasamycin is a macrolide antibiotic produced by the bacterium Streptomyces kitasatoensis. It is known for its broad-spectrum antimicrobial activity against a variety of pathogens, including Gram-positive bacteria, Mycoplasma, and Rickettsia . Kitasamycin is used in both human and veterinary medicine to treat infections, particularly those affecting the respiratory tract .

科学研究应用

Kitasamycin has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study macrolide antibiotics and their chemical properties.

Biology: Kitasamycin is employed in research to understand bacterial resistance mechanisms and the development of new antibiotics.

Industry: Kitasamycin is used in veterinary medicine to promote growth and prevent diseases in livestock.

作用机制

Target of Action

Leucomycin V, also known as Turimycin or Kitasamycin, is a macrolide antibiotic . Its primary target is the 50S subunit of the bacterial ribosome . This subunit plays a crucial role in protein synthesis, making it a key target for antibiotics like this compound .

Mode of Action

This compound inhibits bacterial protein biosynthesis by binding reversibly to the 50S subunit of the bacterial ribosome . This binding impedes the translocation of peptidyl tRNA during protein synthesis, disrupting the normal function of the ribosome . As a result, bacterial growth and proliferation are inhibited, leading to the suppression of infection . The action of this compound is predominantly bacteriostatic, meaning it prevents the growth and reproduction of bacteria rather than directly killing them . In high concentrations, this compound can also exhibit bactericidal effects by effectively eradicating bacterial populations .

Biochemical Pathways

This compound affects the protein synthesis pathway in bacteria . By binding to the 50S ribosomal subunit, it disrupts the translocation of peptidyl tRNA, a critical step in the protein synthesis pathway . This disruption leads to the inhibition of bacterial growth and proliferation .

Pharmacokinetics

Macrolides like this compound tend to accumulate within leukocytes, which are white blood cells responsible for combating infections . This characteristic enables the efficient transport of this compound to the site of infection, enhancing its therapeutic efficacy in targeting and eliminating pathogenic microorganisms .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth and proliferation . By disrupting protein synthesis, this compound prevents bacteria from producing the proteins they need to grow and reproduce . This leads to the suppression of bacterial infections .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, during the production of this compound, degradation products can be readily produced in acidic conditions . Some of these degradation products present no antibacterial activity but present toxicity, which can cause undesirable side effects for patients . Therefore, the pH of the environment can significantly influence the action, efficacy, and stability of this compound .

生化分析

Biochemical Properties

Leucomycin V interacts with various enzymes, proteins, and other biomolecules. It is a part of the leucomycin complex, which includes leucomycin A1, A3, A4, A5, A6, A7, A8, A9, and A13

Cellular Effects

This compound has potent activity against gram-positive bacteria, gonococcus, leptospira, rickettsia, and mycoplasma . It is used mainly to treat skin and soft tissue infections, respiratory infections, gonorrhea, and non-gonococcal urethritis

Molecular Mechanism

The mechanism of action of macrolides such as this compound is via inhibition of bacterial protein biosynthesis by binding reversibly to the subunit 50S of the bacterial ribosome, thereby inhibiting translocation of peptidyl tRNA . This action is mainly bacteriostatic, but can also be bactericidal in high concentrations .

Metabolic Pathways

This compound is involved in certain metabolic pathways. An in vitro study was designed to identify the enzymes involved in the two major metabolic pathways of rokitamycin, which include the formations of leucomycin A7 (LMA7) from rokitamycin and of this compound (LMV) from LMA7 .

准备方法

Synthetic Routes and Reaction Conditions: Kitasamycin is primarily produced through fermentation. The fermentation medium typically includes glucose, soybean cake powder, starch, ammonium chloride, monopotassium phosphate, magnesium sulfate, zinc sulfate, calcium carbonate, and soybean oil . The fermentation process involves inoculating a seed culture solution into the fermentation medium and maintaining specific conditions to optimize the production of kitasamycin .

Industrial Production Methods: For industrial production, the preparation of kitasamycin involves several steps. Initially, the original strain is subjected to plate streaking to prepare a single colony. This colony is then transferred to an inclined plane for further culturing. Spores are scraped from the inclined plane and used to prepare a freeze-dried strain tube. The spores are then transferred to a seed culture medium for shake culture, followed by transfer to a seed tank . This method ensures consistency in the quality of the produced kitasamycin and is suitable for large-scale production .

化学反应分析

Types of Reactions: Kitasamycin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy or reduce its toxicity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize kitasamycin.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce kitasamycin.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of kitasamycin.

相似化合物的比较

Kitasamycin belongs to the macrolide class of antibiotics, which includes other compounds such as erythromycin, clarithromycin, and azithromycin . Compared to these antibiotics, kitasamycin has a unique structure that provides specific advantages:

Erythromycin: Kitasamycin has a broader spectrum of activity and is more effective against certain resistant strains.

Clarithromycin: While both antibiotics are used to treat respiratory infections, kitasamycin has a different side effect profile and may be preferred in certain cases.

Azithromycin: Kitasamycin has a shorter half-life, which can be advantageous for reducing the risk of resistance development.

属性

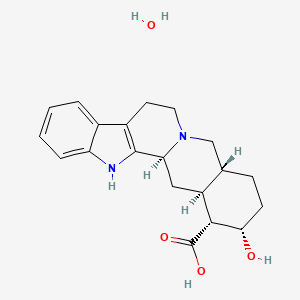

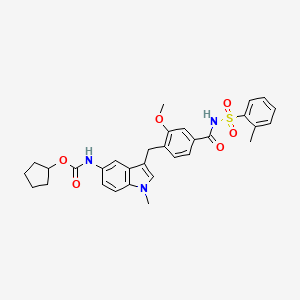

IUPAC Name |

2-[(11E,13Z)-6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H59NO13/c1-19-16-23(14-15-37)31(32(44-8)25(39)17-26(40)45-20(2)12-10-9-11-13-24(19)38)49-34-29(41)28(36(6)7)30(21(3)47-34)48-27-18-35(5,43)33(42)22(4)46-27/h9-11,13,15,19-25,27-34,38-39,41-43H,12,14,16-18H2,1-8H3/b10-9-,13-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYJOGTQLTFNMQG-AZQRDTPRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C/C=C\C=C\C(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H59NO13 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

701.8 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Kitasamycin?

A1: Kitasamycin, a macrolide antibiotic, primarily exerts its antibacterial effect by binding to the 50S ribosomal subunit of susceptible bacteria, interfering with protein synthesis [, ]. This binding inhibits the formation of peptide bonds by interfering with the peptidyltransferase activity of the ribosome []. It primarily affects gram-positive bacteria but has limited activity against some gram-negative bacteria and mycoplasma species [, ].

Q2: What are the downstream effects of Kitasamycin's interaction with ribosomes?

A2: By inhibiting protein synthesis, Kitasamycin prevents bacterial growth and proliferation, ultimately leading to bacterial death. This bacteriostatic effect makes it a valuable tool in combating infections caused by susceptible bacterial strains. [, , ].

Q3: Is there any spectroscopic data available for Kitasamycin?

A4: Yes, spectroscopic techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy have been used to characterize Kitasamycin and its formulations []. These techniques provide valuable information about the functional groups and structural features of the molecule.

Q4: What is known about the stability of Kitasamycin under different conditions?

A5: Kitasamycin has been found to be unstable at high pH levels, particularly at pH 10 []. This instability at alkaline pH can pose challenges for formulating the drug with certain excipients or administering it via specific routes.

Q5: How does the stability of Kitasamycin in solution vary with pH?

A6: Kitasamycin shows varying degrees of stability at different pH levels. While it exhibits stability at pH 4, 7, and 9, its antibacterial activity decreases significantly at a pH of 10 []. This information is crucial for formulating stable and effective Kitasamycin solutions for various applications.

Q6: Does Kitasamycin exhibit any catalytic properties?

A6: Kitasamycin is primarily recognized for its antibiotic activity and does not possess intrinsic catalytic properties. Its mechanism of action revolves around binding and inhibiting a biological target (ribosomes) rather than catalyzing a chemical reaction.

Q7: What is the absorption profile of Kitasamycin following oral administration?

A8: Following oral administration in swine, Kitasamycin is absorbed from the intestine at a rate of approximately 30% []. This information is essential for understanding the bioavailability of Kitasamycin and optimizing dosing regimens for therapeutic use in animals.

Q8: What is the elimination half-life of Kitasamycin?

A9: The elimination half-life of Kitasamycin varies depending on the species and the route of administration. In rats, dogs, and pigs, the serum half-life ranges from 30 to 120 minutes following intravenous administration [].

Q9: How does disease state affect the pharmacokinetics of Kitasamycin?

A10: Studies in chickens indicate that Salmonella gallinarum infection leads to higher serum Kitasamycin concentrations and a prolonged elimination half-life compared to healthy birds []. This difference highlights the importance of considering disease state when determining appropriate dosage regimens.

Q10: How does the pharmacokinetic profile of Kitasamycin microcapsules differ from the crude formulation?

A11: The microcapsule formulation of Kitasamycin demonstrates slower absorption, extensive distribution, and slower elimination compared to the crude formulation []. This modified pharmacokinetic profile is advantageous for achieving sustained drug levels in the body.

Q11: Have any PK/PD modeling studies been conducted for Kitasamycin?

A12: Yes, a PK/PD modeling approach has been developed to design dosage regimens for acetylkitasamycin in swine to combat Clostridium perfringens infections []. This approach considers the drug's pharmacokinetic properties and its pharmacodynamic interactions with the target bacteria.

Q12: What is the in vitro activity of Kitasamycin against gram-positive cocci?

A13: Kitasamycin exhibits potent in vitro activity against gram-positive cocci, including Streptococcus pyogenes, Diplococcus pneumoniae, and both penicillin-sensitive and -resistant strains of Staphylococcus aureus []. This in vitro activity translates to its clinical utility in treating infections caused by these bacteria.

Q13: How effective is Kitasamycin in controlling swine dysentery caused by Brachyspira hyodysenteriae?

A14: Studies have demonstrated that Kitasamycin effectively controls swine dysentery in pigs experimentally infected with susceptible Brachyspira hyodysenteriae isolates []. This finding supports its use in managing this economically significant disease in swine production.

Q14: What mechanisms contribute to macrolide resistance in bacteria, and how does this relate to Kitasamycin?

A15: Macrolide resistance commonly involves mutations in the 23S rRNA gene of bacteria []. These mutations alter the drug's binding site on the ribosome, reducing its efficacy. This resistance mechanism is also relevant to Kitasamycin, as it is a macrolide antibiotic.

Q15: What is known about the acute toxicity of Kitasamycin?

A16: Kitasamycin displays low acute toxicity across various animal species and administration routes [, ]. Lethal or sublethal doses typically result in clonic convulsions, with animals either dying within 24 hours or recovering completely []. These findings provide insights into the safety profile of Kitasamycin.

Q16: Have any long-term toxicity studies been conducted with Kitasamycin?

A17: Chronic studies in dogs administered oral Kitasamycin doses for 12 months revealed no significant functional or histopathological abnormalities [, ]. These findings suggest a favorable safety profile for long-term use.

Q17: What are the common adverse drug reactions associated with Kitasamycin for injection?

A18: Analysis of adverse drug reactions (ADRs) associated with Kitasamycin for injection revealed that most ADRs occur during the first-time use []. This information underscores the importance of careful monitoring, especially upon initial administration.

Q18: What analytical techniques are commonly used to determine Kitasamycin concentrations?

A19: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a widely employed technique for the sensitive and accurate determination of Kitasamycin and its metabolites in various matrices, including plasma, tissues, and feedstuffs [, , , , , ].

Q19: What is the principle of the turbidimetric method for Kitasamycin determination?

A20: The turbidimetric method relies on the ability of Kitasamycin to inhibit bacterial growth, leading to a decrease in turbidity (cloudiness) of a bacterial suspension [, , ]. The degree of turbidity reduction is proportional to the concentration of Kitasamycin, allowing for quantification.

Q20: What is the rationale for developing microcapsule formulations of Kitasamycin?

A21: Microencapsulation of Kitasamycin aims to enhance its therapeutic efficacy by achieving sustained drug release, improving stability, and masking its bitter taste []. This approach is particularly beneficial for oral administration, enhancing patient compliance.

Q21: What factors influence the dissolution rate of acetylkitasamycin particles?

A22: Establishing a standardized method for determining the dissolution of acetylkitasamycin particles is crucial for ensuring consistent drug release characteristics []. Factors such as particle size, formulation excipients, and the dissolution medium can significantly impact the dissolution rate and, consequently, the drug's bioavailability.

Q22: How does the in vitro antibacterial activity of Kitasamycin compare to other macrolide antibiotics?

A23: While Kitasamycin exhibits potent activity against a range of gram-positive bacteria, some other macrolides, like josamycin, demonstrate superior activity against specific strains, including those resistant to erythromycin []. This comparative analysis helps in selecting the most effective macrolide based on the target pathogen's susceptibility profile.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(5-Methyl-1,3,4,9b-tetrahydro-2h-indeno[1,2-c]pyridin-2-yl)butan-2-one](/img/structure/B1683613.png)